molecular formula C10H10ClN3S B1462159 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine CAS No. 891018-10-3

6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine

Cat. No. B1462159
CAS RN: 891018-10-3
M. Wt: 239.73 g/mol
InChI Key: VXWFGYKAWVSBPB-UHFFFAOYSA-N
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Description

6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine is a chemical compound . It is a derivative of pyridazin-3-amine and thiophen-2-yl .


Molecular Structure Analysis

The molecular structure of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine consists of a pyridazin-3-amine core with a chlorine atom at the 6-position and a thiophen-2-yl group attached via an ethyl linker .

Scientific Research Applications

Fungicidal Applications

The compound has shown promise in the field of agriculture as a fungicide. Derivatives of thiophene, which is part of the compound’s structure, have been synthesized and tested for their ability to combat fungal pathogens in crops. For instance, certain derivatives have demonstrated superior efficacy in controlling cucumber downy mildew, a significant agricultural pest . The presence of a chloro group at the sixth position, as found in the compound , has been beneficial for increasing fungicidal activity .

Antimicrobial Activity

Thiophene derivatives, including those similar to the compound under discussion, exhibit antimicrobial properties. This makes them valuable in the development of new antimicrobial agents that could be used to treat various bacterial infections, addressing the growing concern of antibiotic resistance .

Anti-inflammatory and Analgesic Effects

The compound’s thiophene moiety is known to contribute to anti-inflammatory and analgesic effects. This suggests potential applications in the development of new pain relief medications and anti-inflammatory drugs, which could provide therapeutic benefits for conditions involving inflammation and pain .

Antitumor Activity

Research has indicated that thiophene derivatives can exhibit antitumor properties. This opens up possibilities for the compound to be used in cancer research, potentially leading to the development of new anticancer drugs .

Kinase Inhibition

Thiophene derivatives are also known to act as kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, and their inhibition can be a strategy in treating diseases like cancer. The compound could be investigated for its efficacy in this area .

Material Science Applications

Beyond biomedical applications, thiophene and its derivatives have uses in material science, such as in the fabrication of light-emitting diodes (LEDs). The compound could contribute to advancements in electronic materials and devices .

Corrosion Inhibition

In the industrial sector, thiophene derivatives have been utilized as corrosion inhibitors for metals. The compound could be valuable in protecting industrial machinery and infrastructure from corrosion, thereby extending their lifespan and reducing maintenance costs .

properties

IUPAC Name

6-chloro-N-(2-thiophen-2-ylethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c11-9-3-4-10(14-13-9)12-6-5-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWFGYKAWVSBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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